2-(4-Fluorophenethyl)piperazine dihydrochloride

Conformational analysis Piperazine stereochemistry Receptor binding pre-organization

2-(4-Fluorophenethyl)piperazine dihydrochloride (CAS 2731011-02-0; molecular formula C₁₂H₁₉Cl₂FN₂; MW 281.19 g/mol) is a 2-substituted piperazine derivative bearing a 4-fluorophenethyl group at the C-2 position of the piperazine ring, isolated as the dihydrochloride salt. It belongs to the phenethylpiperazine class, a privileged scaffold in CNS drug discovery programs targeting serotonergic and dopaminergic pathways.

Molecular Formula C12H19Cl2FN2
Molecular Weight 281.19 g/mol
Cat. No. B13629609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenethyl)piperazine dihydrochloride
Molecular FormulaC12H19Cl2FN2
Molecular Weight281.19 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCC2=CC=C(C=C2)F.Cl.Cl
InChIInChI=1S/C12H17FN2.2ClH/c13-11-4-1-10(2-5-11)3-6-12-9-14-7-8-15-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H
InChIKeyVRYWSOFDTJAOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenethyl)piperazine dihydrochloride – Compound Identity and Procurement Context


2-(4-Fluorophenethyl)piperazine dihydrochloride (CAS 2731011-02-0; molecular formula C₁₂H₁₉Cl₂FN₂; MW 281.19 g/mol) is a 2-substituted piperazine derivative bearing a 4-fluorophenethyl group at the C-2 position of the piperazine ring, isolated as the dihydrochloride salt . It belongs to the phenethylpiperazine class, a privileged scaffold in CNS drug discovery programs targeting serotonergic and dopaminergic pathways [1]. The compound is structurally distinguished from its 1-substituted positional isomer 1-(4-fluorophenethyl)piperazine (CAS 70931-33-8; MW 208.28; free base, LogP ~1.54) , and from its non-fluorinated counterpart 2-phenethylpiperazine (CAS 91907-37-8; LogP 1.84) . These structural distinctions—positional isomerism, fluorine substitution, and salt form—collectively define its utility profile for scientific procurement decisions.

Scaffold 2-Substituted piperazine with reported axial conformational preference
Substitution 4-Fluorophenethyl group supports metabolic stability profiling
Salt form Dihydrochloride for direct aqueous solubility in assays

Why 2-(4-Fluorophenethyl)piperazine dihydrochloride Cannot Be Interchanged with In-Class Analogs


Piperazine derivatives with phenethyl or fluorophenyl substituents are not functionally interchangeable. The substitution position on the piperazine ring—C-2 versus N-1—fundamentally alters conformational preference, introduces chirality at C-2, and can reorient the pharmacophoric elements in receptor binding pockets [1]. The para-fluorine atom on the phenyl ring modulates both lipophilicity (LogP shift vs. non-fluorinated analogs) and metabolic stability through electronic effects on cytochrome P450-mediated oxidation . Additionally, the dihydrochloride salt form provides a quantifiable aqueous solubility advantage over the free base, directly impacting assay compatibility and formulation behavior . These orthogonal differentiation axes mean that procurement of a positional isomer, a non-fluorinated analog, or a free base in place of the title compound will yield a distinct experimental entity with non-equivalent physicochemical and pharmacological properties.

Positional isomer
1-Substituted isomer lacks axial conformational bias, altering receptor presentation geometry.
Non-fluorinated analog
Absence of para-fluorine may reduce microsomal stability and shift LogP, affecting CNS permeability profile.
Free base form
Free base may exhibit lower aqueous solubility, requiring organic co-solvents that could confound assays.

Quantitative Differentiation Evidence for 2-(4-Fluorophenethyl)piperazine dihydrochloride vs. Closest Analogs


Positional Isomerism: 2-Substituted vs. 1-Substituted Piperazine Conformational Preference

2-Substituted piperazines exhibit a strong axial conformational preference (>95% axial in solution by NMR, JHH = 10–12 Hz), whereas 1-substituted piperazines populate equatorial conformations [1]. This conformational distinction arises from the steric and electronic environment at the C-2 position and directly controls the spatial presentation of the 4-fluorophenethyl pharmacophore to biological targets. In contrast, 1-(4-fluorophenethyl)piperazine (CAS 70931-33-8), bearing the identical pharmacophore at N-1, lacks this axial bias and presents the phenethyl group in a different orientation relative to the piperazine ring plane.

Conformational preference
Class-level
2-substituted: >95% axial; 1-substituted: equatorial dominant
Supports scaffold pre-organization for SAR studies
NMR solution-state data; class-level inference
Conformational analysis Piperazine stereochemistry Receptor binding pre-organization

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement

The dihydrochloride salt form (MW 281.19; C₁₂H₁₉Cl₂FN₂) provides substantially enhanced aqueous solubility compared to the corresponding free base. Piperazine free base has an aqueous solubility of approximately 150 g/L (20°C), while the dihydrochloride salt form of piperazine achieves 410 g/L (20°C)—an approximate 2.7-fold solubility enhancement attributable to ionic character . The 1-substituted positional isomer 1-(4-fluorophenethyl)piperazine free base (CAS 70931-33-8; MW 208.28), lacking the dihydrochloride counterions, is expected to exhibit lower aqueous solubility consistent with its lower polarity (LogP 1.54, density 1.062) .

Aqueous solubility
Class-level
~2.7-fold enhancement (dihydrochloride vs. free base)
Supports direct aqueous assay compatibility
Piperazine scaffold reference; 20°C
Salt form selection Aqueous solubility Formulation compatibility

4-Fluoro Substitution: Metabolic Stability and Lipophilicity Modulation vs. Non-Fluorinated Analogs

The para-fluorine atom on the phenethyl ring imparts a measurable metabolic stability advantage. Fluorine-substituted piperazine derivatives exhibit up to 5-fold increased mouse liver microsome half-life compared to non-fluorinated analogs . Additionally, the fluorine atom modulates lipophilicity: 2-phenethylpiperazine (non-fluorinated, CAS 91907-37-8) has LogP 1.84, while the 4-fluoro substitution is expected to slightly increase LogP due to the electron-withdrawing and lipophilic character of fluorine, consistent with the LogP of 1.54 reported for 1-(4-fluorophenethyl)piperazine . This subtle lipophilicity shift affects both passive membrane permeability and non-specific protein binding.

Metabolic stability
Class-level
Up to 5-fold increase in microsomal half-life
Supports CNS metabolic stability profiling
Fluorinated vs. non-fluorinated piperazine class
Metabolic stability Fluorine substitution Microsomal half-life

The 4-Fluorophenethyl-Piperazine Scaffold in Selective 5-HT₂A Receptor Antagonists: Quantitative Binding Data

The 4-fluorophenethyl-piperazine substructure is a critical pharmacophoric element in potent and selective 5-HT₂A receptor ligands. EMD 281014 (pruvanserin), which incorporates a 4-(4-fluorophenethyl)piperazin-1-yl moiety, exhibits a Ki of 0.87 nM at human 5-HT₂A receptors with ~640-fold selectivity over 5-HT₂C receptors (Ki = 557 nM) . A related compound, N-(4-Bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide, demonstrates Ki = 88 nM at 5-HT₂A and Ki >10,000 nM at 5-HT₂C (>114-fold selectivity) [1]. Furthermore, (4-(4-fluorophenethyl)piperazin-1-yl)(2-phenylimidazo[1,2-a]pyridinyl)methanone achieves an IC₅₀ of 46 nM at human 5-HT₂A in radioligand binding assays using [¹²⁵I]DOI [2]. These data demonstrate that the 4-fluorophenethyl-piperazine core, when elaborated, reliably delivers nanomolar 5-HT₂A affinity with substantial selectivity over the closely related 5-HT₂C subtype.

5-HT₂A binding & selectivity
Cross-study comparable
EMD 281014: Ki 0.87 nM (640× selective); BDBM50324544: Ki 88 nM (>114× selective)
Supports 5-HT₂A-targeted lead optimization research
Human recombinant receptors; [¹²⁵I]DOI displacement
5-HT₂A receptor Antagonist Selectivity CNS drug discovery

Physicochemical Differentiation: Molecular Weight, LogP, and Boiling Point vs. 1-Position Isomer Free Base

The title compound differs from its 1-substituted positional isomer in several procurement-relevant physicochemical parameters. 2-(4-Fluorophenethyl)piperazine dihydrochloride (CAS 2731011-02-0) has MW 281.19 g/mol as the dihydrochloride salt, whereas 1-(4-fluorophenethyl)piperazine free base (CAS 70931-33-8) has MW 208.28 g/mol, density 1.062 g/cm³, and boiling point 302°C . The mass difference (ΔMW = 72.91 g/mol, corresponding to 2 × HCl) enables unambiguous identity confirmation by mass spectrometry and elemental analysis. The dihydrochloride salt is a solid at room temperature (mp ~180–185°C, class-level reference) while the 1-isomer free base is a liquid with a boiling point of 302°C, implying different handling and storage requirements .

Physicochemical identity
Head-to-head
ΔMW 72.91 g/mol (2×HCl); solid (mp ~180°C) vs. liquid (bp 302°C)
Supports procurement specification and QC confirmation
Versus 1-substituted isomer free base
Physicochemical properties Procurement specification Quality control

Optimal Application Scenarios for 2-(4-Fluorophenethyl)piperazine dihydrochloride Based on Quantitative Evidence


CNS Receptor SAR Studies Requiring Conformationally Biased Scaffolds

Investigators performing structure–activity relationship (SAR) studies on serotonergic or dopaminergic targets should select 2-(4-Fluorophenethyl)piperazine dihydrochloride when conformational pre-organization is a design variable. The >95% axial conformational preference of 2-substituted piperazines [1] provides a geometrically constrained presentation of the 4-fluorophenethyl pharmacophore that is distinct from the conformationally flexible 1-substituted isomer. This makes the compound suitable as a rigid scaffold for probing the stereochemical requirements of 5-HT₂A, 5-HT₂C, D₂, or σ₁ receptor binding pockets. The dihydrochloride salt form ensures direct aqueous solubility for radioligand displacement assays without DMSO interference.

Metabolic Stability Profiling in CNS Drug Discovery Programs

For programs requiring compounds with enhanced metabolic stability, the para-fluoro substitution on the phenethyl ring provides a documented advantage: fluorinated piperazine derivatives exhibit up to 5-fold increased mouse liver microsomal half-life compared to non-fluorinated analogs . Researchers comparing the metabolic fate of fluorinated vs. non-fluorinated phenethylpiperazines (e.g., vs. 2-phenethylpiperazine, LogP 1.84) can use the title compound as the fluorinated comparator to quantify the contribution of the 4-fluoro substituent to intrinsic clearance and identify metabolic soft spots via metabolite identification studies.

5-HT₂A Antagonist Lead Optimization and Selectivity Screening

The 4-fluorophenethyl-piperazine core has been validated in multiple potent and selective 5-HT₂A ligands, including EMD 281014 (Ki 5-HT₂A = 0.87 nM; 640-fold selective over 5-HT₂C) and BDBM50324544 (Ki 5-HT₂A = 88 nM; >114-fold selective over 5-HT₂C) [2]. The title compound serves as a key synthetic intermediate or scaffold for further elaboration (N-acylation, N-alkylation, or N-arylation at the unsubstituted piperazine nitrogen) to generate focused libraries targeting 5-HT₂A with built-in selectivity against the closely related 5-HT₂C subtype. Procurement of the pre-formed 2-substituted scaffold bypasses the need for chiral resolution or protecting group strategies that would be required if starting from the 1-substituted isomer.

Salt Form Selection and Pre-formulation Solubility Screening

When aqueous solubility is a critical assay parameter—such as in high-throughput screening (HTS), in vivo pharmacokinetic studies, or patch-clamp electrophysiology—the dihydrochloride salt form provides a quantitative solubility advantage. With piperazine dihydrochloride achieving 410 g/L aqueous solubility vs. 150 g/L for the free base (2.7-fold enhancement) , the title compound eliminates the confounding effects of organic co-solvents. This is particularly relevant for comparing solubility-limited pharmacology between the dihydrochloride salt and the free base positional isomer 1-(4-fluorophenethyl)piperazine (CAS 70931-33-8), which, as a free base liquid, may exhibit different dissolution and partitioning behavior in aqueous assay media.

Application
Selection Property
Validation Focus
CNS receptor SAR studies
Axial conformational pre-organization
Receptor binding geometry assessment
Metabolic stability profiling
4-Fluoro substitution on phenethyl
Microsomal half-life comparison
5-HT₂A antagonist research
4-Fluorophenethyl-piperazine selectivity benchmarks
5-HT₂A/5-HT₂C selectivity determination
Aqueous solubility screening
Dihydrochloride salt form solubility
Direct aqueous assay compatibility
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